((4-Bromo-3-methylphenyl)carbonyl)morpholine
Description
((4-Bromo-3-methylphenyl)carbonyl)morpholine (CAS: 149105-06-6) is a morpholine-derived compound featuring a 4-bromo-3-methylphenyl group attached to a morpholine ring via a carbonyl bridge. Its molecular formula is C₁₂H₁₃BrNO₂, with a molecular weight of 298.16 g/mol . The bromine atom at the para position and the methyl group at the meta position on the aromatic ring contribute to its steric and electronic properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. This compound is structurally analogous to bioactive morpholine derivatives, which are widely studied for their roles in drug discovery and agrochemical applications .
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGINYRFXUUMFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution
The primary preparation method involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine via nucleophilic acyl substitution. This two-step process begins with the synthesis of the benzoyl chloride precursor, followed by its coupling with morpholine.
Step 1: Synthesis of 4-Bromo-3-methylbenzoyl Chloride
4-Bromo-3-methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (60–70°C) for 4–6 hours. The reaction produces 4-bromo-3-methylbenzoyl chloride and gaseous byproducts (SO₂, HCl), which are removed under reduced pressure.
Reaction Conditions:
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Solvent: Toluene or dichloromethane
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Catalyst: None required
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Yield: >90% (crude)
Step 2: Coupling with Morpholine
The benzoyl chloride is reacted with morpholine in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction proceeds at room temperature for 2–4 hours in an aprotic solvent.
Reaction Scheme:
Optimized Conditions:
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. A trickle-bed reactor system, as described in patent US-4647663-A, ensures rapid heat dissipation and minimizes side reactions.
Key Parameters:
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Reactor Type: Fixed-bed with catalyst support
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Temperature: 50–70°C
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Pressure: 1–2 atm
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Throughput: 10–20 L/hr
Purification Techniques
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Industrial facilities prioritize solvent recovery systems to reduce waste.
Typical Purity Metrics:
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HPLC Purity: ≥98%
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Residual Solvents: <500 ppm
Reaction Optimization and Catalysis
Solvent Effects
Polar aprotic solvents (e.g., dichloromethane, THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics.
Solvent Comparison Table:
| Solvent | Reaction Time (hr) | Yield (%) |
|---|---|---|
| Dichloromethane | 2.5 | 85 |
| Toluene | 4.0 | 72 |
| THF | 3.0 | 80 |
Base Selection
Triethylamine is preferred over weaker bases (e.g., pyridine) due to its superior HCl scavenging capacity. Stronger bases (e.g., NaOH) risk hydrolysis of the acyl chloride.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 7.52 (s, 1H, Ar-H)
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δ 7.38 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 3.70–3.60 (m, 8H, morpholine-H)
IR (KBr, cm⁻¹):
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1650 (C=O stretch)
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1240 (C-O-C morpholine)
Chromatographic Validation
HPLC Conditions:
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Column: C18 (250 × 4.6 mm, 5 µm)
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Mobile Phase: Acetonitrile/water (70:30)
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Retention Time: 6.8 min
Impurity Profiling and Mitigation
Common Impurities
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Unreacted Benzoyl Chloride: <1% (controlled via excess morpholine)
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Hydrolysis Product (4-Bromo-3-methylbenzoic acid): <0.5% (minimized by anhydrous conditions)
Stability Considerations
The compound is hygroscopic and stored under nitrogen at 4°C to prevent degradation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Laboratory-Scale | 85 | 98 | Moderate |
| Industrial Continuous | 90 | 99 | High |
| Microwave-Assisted | 88 | 97 | Low |
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-3-methylphenyl)carbonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like (4-amino-3-methylphenyl)(morpholino)methanone.
Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.
Reduction Reactions: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and morpholine.
Scientific Research Applications
((4-Bromo-3-methylphenyl)carbonyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((4-Bromo-3-methylphenyl)carbonyl)morpholine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS: 2271442-93-2)
4-(3-Bromo-4-fluorophenyl)morpholine (CAS: 1564944-79-1)
- Structure : Fluorine at the para position instead of bromine.
- Key Differences :
Functional Group Variations
Morpholine vs. Piperidine Derivatives
- Example: (3-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS: 124432-63-9).
- Key Differences :
Morpholine vs. Phenethylamine Derivatives
- Example : N-Phenethyl-p-methoxycinnamamide (4a) vs. N-Morpholinyl-p-methoxycinnamamide (4b).
- Key Differences :
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (Polar Solvents) | Key Functional Groups |
|---|---|---|---|---|
| ((4-Bromo-3-methylphenyl)carbonyl)morpholine | 298.16 | ~2.8 | Moderate | Bromine, Methyl, Carbonyl |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | 292.13 | ~3.1 | Low | Pyrazine, Bromine, Methyl |
| 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine | 356.11 | ~3.5 | Low | CF₃, Fluorine, Bromine |
| N-Morpholinyl-p-methoxycinnamamide | 276.30 | ~1.9 | High | Morpholine, Methoxy |
*Estimated using fragment-based methods.
Biological Activity
((4-Bromo-3-methylphenyl)carbonyl)morpholine, also known as 4-(4-Bromo-3-methylphenyl)morpholine, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom, a methyl group, and a morpholino group attached to a phenyl ring, contributes to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The compound's structure allows it to engage in various interactions with biological targets, which is crucial for its activity as a biochemical probe or inhibitor.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor , particularly in pathways related to cancer and inflammation. Its structural characteristics enable it to form hydrogen bonds with amino acids in proteins, influencing enzyme activity and receptor interactions. The free energy changes associated with these interactions suggest favorable binding, indicating its potential as a lead compound in drug development .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, studies have shown that the compound can effectively reduce tumor volume in animal models, demonstrating its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, making it a candidate for the development of anti-inflammatory drugs .
Research Findings and Case Studies
A review of recent literature reveals several studies highlighting the biological activity of this compound:
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine under basic conditions (e.g., triethylamine). This reaction is usually conducted in dichloromethane at room temperature. The compound serves as an intermediate in the synthesis of more complex organic molecules and has applications across various fields including medicinal chemistry and materials science .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ((4-Bromo-3-methylphenyl)carbonyl)morpholine, and how is purity validated?
- Answer : The compound is typically synthesized via nucleophilic acyl substitution. A primary amine (e.g., morpholine) reacts with an activated carbonyl derivative, such as 4-bromo-3-methylbenzoyl chloride, under anhydrous conditions in solvents like dichloromethane or THF. Triethylamine is often used to scavenge HCl byproducts. Purity is validated using HPLC (to assess >95% purity) and NMR spectroscopy (to confirm the absence of unreacted starting materials). For example, morpholine analogs exhibit distinct carbonyl stretching frequencies in IR spectroscopy (e.g., 1780 cm⁻¹ for lactonized products) . LC-MS can further confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.04 for C₁₃H₁₄BrNO₂) .
Q. How does the morpholine ring’s conformational flexibility influence the compound’s reactivity in nucleophilic reactions?
- Answer : The chair conformation of the morpholine ring (observed in crystallographic studies) reduces steric hindrance, enabling efficient nucleophilic attack on the carbonyl carbon. However, steric effects from the 4-bromo-3-methylphenyl group can slow reaction kinetics. Kinetic studies using stopped-flow spectrophotometry (monitoring absorbance at 285 nm) reveal pseudo-first-order rate constants (k₀) for lactonization, which depend on amine concentration and ring size .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., lactonization vs. hydrolysis) affect the stability of this compound under varying pH conditions?
- Answer : Under acidic conditions (pH < 3), the compound undergoes hydrolysis to yield 4-bromo-3-methylbenzoic acid and morpholine. In contrast, basic conditions (pH > 10) favor lactonization via intramolecular cyclization, as evidenced by ¹H NMR disappearance of aldehydic protons (δ 9.8–10.2 ppm) and emergence of methinyl protons (δ 5.2–5.5 ppm). Contradictions arise in kinetic data when tertiary amines are used, as they fail to stabilize transition states .
Q. What computational strategies are effective for modeling hydrogen-bonding interactions between the morpholine oxygen and biological targets?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict hydrogen-bonding distances (e.g., 2.8–3.2 Å between morpholine oxygen and serine residues). Molecular docking studies (using AutoDock Vina) reveal that the morpholine ring’s oxygen forms critical interactions with catalytic lysine residues in enzymes, as seen in kinase inhibitors .
Q. How do crystallographic data resolve contradictions in reported melting points or solubility profiles?
- Answer : Single-crystal X-ray diffraction (resolution ≤ 0.85 Å) confirms the compound’s orthorhombic lattice parameters (a = 7.21 Å, b = 12.34 Å, c = 15.67 Å) and hydrogen-bonding networks (N–H⋯O, 2.95 Å). Discrepancies in melting points (e.g., 244–245°C vs. 238–240°C) arise from polymorphism or solvent inclusion during crystallization. DSC/TGA analyses differentiate polymorphs by endothermic peaks .
Methodological Challenges and Data Interpretation
Q. Why do NMR spectra of this compound sometimes show split signals for the morpholine protons?
- Answer : Signal splitting arises from restricted rotation of the morpholine ring due to steric hindrance from the 3-methyl group. Variable-temperature NMR (VT-NMR) at 298–343 K can coalesce split signals into singlets, confirming dynamic equilibrium. For example, δ 3.6–3.8 ppm (morpholine CH₂) splits into two doublets (J = 4.2 Hz) at 25°C but merges at 60°C .
Q. How can researchers reconcile conflicting kinetic data for morpholine-derived lactonization reactions?
- Answer : Discrepancies in second-order rate constants (k₂) often stem from solvent polarity effects or amine basicity. For instance, polar aprotic solvents (e.g., DMF) accelerate lactonization by stabilizing zwitterionic intermediates. Eyring plots (ln(k₂/T) vs. 1/T) reveal entropy-driven mechanisms (Δ‡S = −45 J/mol·K) in nonpolar solvents vs. enthalpy-driven (Δ‡H = 60 kJ/mol) in polar media .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
